molecular formula C3H7N3S B10840337 1-Ethylidenethiosemicarbazide

1-Ethylidenethiosemicarbazide

Cat. No.: B10840337
M. Wt: 117.18 g/mol
InChI Key: OOPAKHKIEGNKDU-DJWKRKHSSA-N
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Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing and characterizing 1-Ethylidenethiosemicarbazide to ensure reproducibility?

Methodological Answer:

  • Synthesis Protocol : Use a stepwise approach, documenting reaction conditions (temperature, solvent, molar ratios) and purification methods (recrystallization, chromatography). For reproducibility, include detailed stoichiometry and catalyst details .
  • Characterization : Employ NMR (¹H/¹³C) for structural confirmation, HPLC for purity assessment (>95%), and mass spectrometry for molecular weight validation. For novel derivatives, elemental analysis is required to confirm composition .
  • Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to report synthesis in the main text or supplementary materials, depending on data volume .

Q. Which analytical techniques are most effective for assessing the purity and stability of this compound under varying conditions?

Methodological Answer:

  • Purity Analysis : Use HPLC with UV detection (λ = 254 nm) and a C18 column. Validate methods using ICH guidelines for specificity, linearity, and precision .
  • Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) and monitor via UV-Vis spectroscopy or LC-MS to identify degradation products .
  • Data Presentation : Summarize results in tables (e.g., peak area vs. time) and reference calibration curves in supplementary files .

Q. How should researchers design experiments to evaluate the biological activity of this compound while minimizing confounding variables?

Methodological Answer:

  • Experimental Design : Use a controlled study with positive/negative controls. Define dependent variables (e.g., IC₅₀ for enzyme inhibition) and independent variables (e.g., concentration, pH) .
  • Bias Mitigation : Randomize sample treatment orders and employ blinding during data collection. Validate assays using established protocols (e.g., Ellman’s assay for thiol reactivity) .
  • Data Validation : Replicate experiments ≥3 times and report standard deviations. Cross-check results with literature for consistency .

Advanced Research Questions

Q. What methodologies are recommended for resolving contradictions in reported biological activities of this compound across different studies?

Methodological Answer:

  • Systematic Review : Conduct a meta-analysis using PRISMA guidelines to identify heterogeneity sources (e.g., assay protocols, compound purity) .
  • Statistical Reconciliation : Apply Cochran’s Q test to assess variability. Stratify data by experimental conditions (e.g., cell lines, incubation time) .
  • Mechanistic Studies : Perform dose-response assays under standardized conditions and compare with conflicting studies. Use in silico docking (e.g., AutoDock Vina) to validate binding hypotheses .

Q. How can computational modeling be integrated with experimental data to predict the reactivity and interaction mechanisms of this compound?

Methodological Answer:

  • Model Selection : Use DFT calculations (e.g., Gaussian 16) to study electronic properties and reaction pathways. Validate with experimental kinetic data (e.g., Arrhenius plots) .
  • Hybrid Workflow :
    • Predict ligand-protein interactions via molecular dynamics simulations (GROMACS).
    • Correlate simulation results with experimental binding assays (SPR or ITC).
    • Adjust models iteratively using Bayesian statistics .
  • Data Integration : Publish raw computational inputs/outputs in repositories (e.g., Zenodo) for transparency .

Q. What systematic approaches should be employed to assess the reproducibility of this compound's synthesis and pharmacological effects in independent laboratories?

Methodological Answer:

  • Interlaboratory Studies : Design a round-robin test with ≥3 labs using identical protocols. Share detailed SOPs, including equipment calibration steps .
  • Reproducibility Metrics : Calculate Cohen’s κ for qualitative outcomes (e.g., crystal morphology) and intraclass correlation coefficients for quantitative data (e.g., yield) .
  • Troubleshooting : Host collaborative workshops to address discrepancies (e.g., solvent purity, humidity). Publish negative results in supplementary materials .

Properties

Molecular Formula

C3H7N3S

Molecular Weight

117.18 g/mol

IUPAC Name

[(Z)-ethylideneamino]thiourea

InChI

InChI=1S/C3H7N3S/c1-2-5-6-3(4)7/h2H,1H3,(H3,4,6,7)/b5-2-

InChI Key

OOPAKHKIEGNKDU-DJWKRKHSSA-N

Isomeric SMILES

C/C=N\NC(=S)N

Canonical SMILES

CC=NNC(=S)N

Origin of Product

United States

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